5-Chlorothiophen-2-amine hydrobromide
Overview
Description
5-Chlorothiophen-2-amine hydrobromide is a chemical compound with the molecular formula C4H5BrClNS and a molecular weight of 214.51 g/mol . It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and is commonly used in various chemical and pharmaceutical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorothiophen-2-amine hydrobromide typically involves the halogenation of thiophene followed by amination. One common method includes the bromination of 5-chlorothiophene-2-carboxylic acid, followed by reduction to obtain 5-chlorothiophen-2-amine. This amine is then reacted with hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to verify the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
5-Chlorothiophen-2-amine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
Substitution: Formation of substituted thiophenes.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
5-Chlorothiophen-2-amine hydrobromide is widely used in scientific research, including:
Chemistry: As a building block in organic synthesis and in the development of new materials.
Biology: In the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chlorothiophen-2-amine hydrobromide involves its interaction with specific molecular targets. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorothiophen-2-amine
- 5-Bromothiophen-2-amine
- 5-Chlorothiophen-2-carboxylic acid
Uniqueness
5-Chlorothiophen-2-amine hydrobromide is unique due to its specific halogenation pattern and the presence of the hydrobromide salt, which can influence its solubility and reactivity. Compared to its analogs, it may exhibit different reactivity profiles and biological activities, making it valuable in diverse research applications .
Properties
IUPAC Name |
5-chlorothiophen-2-amine;hydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNS.BrH/c5-3-1-2-4(6)7-3;/h1-2H,6H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMNGDMJVJJPBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)N.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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